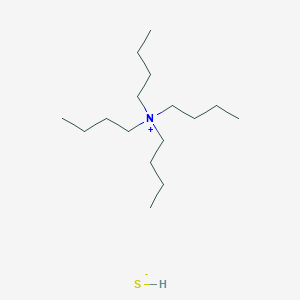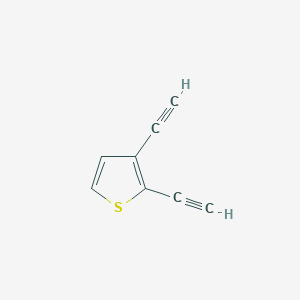
2,3-Diethynylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethynylthiophene (DET) is a chemical compound with the molecular formula C8H4S. It is a conjugated molecule with two triple bonds, which makes it an important building block for the synthesis of organic materials. DET has been extensively studied due to its unique electronic properties, which make it a promising candidate for optoelectronic devices.
Aplicaciones Científicas De Investigación
2,3-Diethynylthiophene has been extensively studied for its potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. 2,3-Diethynylthiophene has also been used as a building block for the synthesis of conjugated polymers, which have potential applications in organic electronics, such as flexible displays, sensors, and memory devices.
Mecanismo De Acción
The mechanism of action of 2,3-Diethynylthiophene is not well understood. However, it is believed that the triple bonds in 2,3-Diethynylthiophene contribute to its unique electronic properties, which make it a promising candidate for optoelectronic devices. The conjugated structure of 2,3-Diethynylthiophene also allows for efficient charge transport, which is important for its applications in electronic devices.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 2,3-Diethynylthiophene. However, it has been reported that 2,3-Diethynylthiophene can be toxic to cells at high concentrations. Therefore, caution should be taken when handling 2,3-Diethynylthiophene in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Diethynylthiophene in laboratory experiments is its unique electronic properties, which make it a promising candidate for optoelectronic devices. However, one limitation is its toxicity at high concentrations, which requires caution when handling 2,3-Diethynylthiophene in laboratory experiments.
Direcciones Futuras
There are several future directions for the research on 2,3-Diethynylthiophene. One direction is the development of new synthesis methods for 2,3-Diethynylthiophene and its derivatives. Another direction is the investigation of the mechanism of action of 2,3-Diethynylthiophene and its derivatives. Additionally, the optimization of the electronic properties of 2,3-Diethynylthiophene for its applications in optoelectronic devices is an important future direction. Finally, the development of new conjugated polymers based on 2,3-Diethynylthiophene and its derivatives is an important future direction for the research on 2,3-Diethynylthiophene.
Métodos De Síntesis
2,3-Diethynylthiophene can be synthesized using various methods, including Sonogashira coupling, Stille coupling, and Suzuki coupling. The Sonogashira coupling method involves the reaction of 2-bromo-3-hexyne with thiophene in the presence of a palladium catalyst. The Stille coupling method involves the reaction of 2-bromo-3-hexyne with thiophene in the presence of a tin catalyst. The Suzuki coupling method involves the reaction of 2-bromo-3-hexyne with thiophene in the presence of a palladium catalyst and a boronic acid derivative.
Propiedades
Número CAS |
153143-04-5 |
|---|---|
Nombre del producto |
2,3-Diethynylthiophene |
Fórmula molecular |
C8H4S |
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
2,3-diethynylthiophene |
InChI |
InChI=1S/C8H4S/c1-3-7-5-6-9-8(7)4-2/h1-2,5-6H |
Clave InChI |
SIDCQTFTUXXKDG-UHFFFAOYSA-N |
SMILES |
C#CC1=C(SC=C1)C#C |
SMILES canónico |
C#CC1=C(SC=C1)C#C |
Sinónimos |
Thiophene, 2,3-diethynyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





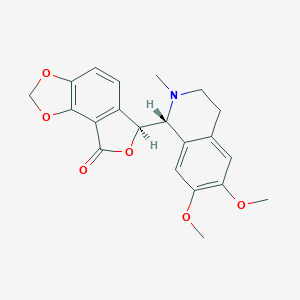
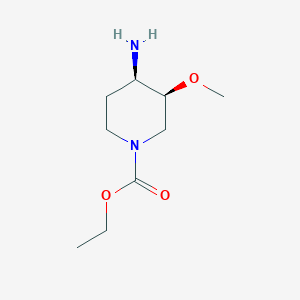
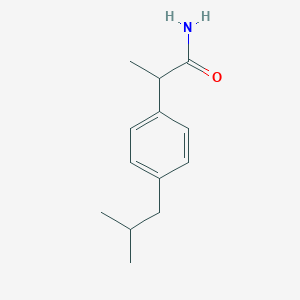
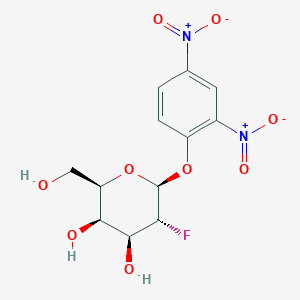
![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)

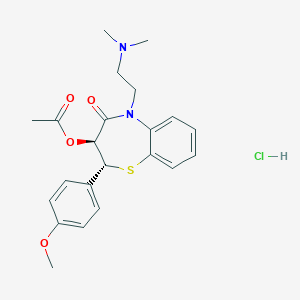

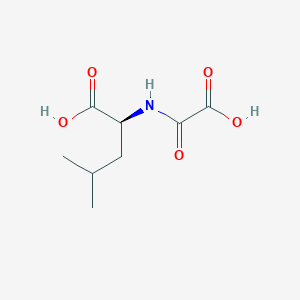
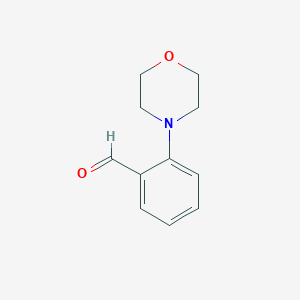
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)
